N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide
Description
N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a structurally complex compound featuring a piperidine-piperazine dual-ring system, a sulfonyl linker, and an acetamide moiety. The 3-(trifluoromethyl)phenyl substituent on the piperazine ring introduces significant lipophilicity and electronic effects, which may enhance binding affinity in biological targets such as G protein-coupled receptors (GPCRs) or enzymes. This compound’s design leverages modular pharmacophores common in central nervous system (CNS) therapeutics and kinase inhibitors, where sulfonamide and piperazine motifs are prevalent .
Properties
IUPAC Name |
N-[3-methyl-4-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O3S/c1-18-16-21(29-19(2)33)6-7-24(18)36(34,35)32-10-8-22(9-11-32)30-12-14-31(15-13-30)23-5-3-4-20(17-23)25(26,27)28/h3-7,16-17,22H,8-15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRQNAUHHWOIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a piperidine moiety, and a trifluoromethyl group, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 453.55 g/mol. The presence of the sulfonamide group is significant as it often enhances the pharmacological profile of compounds.
Research indicates that this compound exhibits several biological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound demonstrate anticonvulsant properties in animal models. For instance, related compounds have been evaluated for their efficacy against seizures induced by maximal electroshock (MES) tests, showing promising results at specific dosages (e.g., 100 mg/kg) .
- Antitumor Activity : The compound's structural components suggest potential antitumor activity. Analogous compounds with similar frameworks have been reported to inhibit cell proliferation in various cancer cell lines, indicating a possible mechanism through which this compound may act .
- Neurotransmitter Modulation : The piperazine and piperidine rings are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could explain some of the behavioral effects observed in preclinical studies.
Case Studies and Experimental Data
A number of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| Compound 6h | OVCAR-8 | 85.26% |
| Compound 6h | NCI-H40 | 75.99% |
| Compound 6h | MDA-MB-231 | 56.53% |
These results indicate that modifications to the piperazine and sulfonamide moieties can enhance anticancer activity, suggesting a promising avenue for drug development targeting specific tumor types .
Neuropharmacological Applications
This compound has also been investigated for its potential neuropharmacological effects. Compounds with similar structural features have been shown to exhibit:
- Antidepressant activity : By modulating serotonin and norepinephrine levels in the brain.
- Anxiolytic effects : Potentially reducing anxiety symptoms through GABAergic mechanisms.
Research indicates that such compounds may serve as leads for developing new treatments for mood disorders .
Case Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, a compound closely related to this compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition rates across multiple cell lines, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Testing
Another study explored the neuropharmacological properties of similar piperazine derivatives, demonstrating their efficacy in animal models for anxiety and depression. The results suggest that these compounds could lead to novel therapeutic strategies for treating psychiatric disorders .
Comparison with Similar Compounds
Table 1: Substituent Effects on Piperazine Derivatives
Variations in Acyl/Amide Linkages
The target compound’s acetamide group is conserved in analogs like N-(4-{[4-(3-methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (). However, the latter replaces the trifluoromethylphenyl-piperazine with a 3-methylbutanoyl group, altering pharmacokinetics:
- Acetamide vs. Methanesulfonamide : Compounds like N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g) () replace acetamide with sulfonamide, enhancing hydrogen-bonding capacity and acidity (pKa ~1–2 for sulfonamide vs. ~15 for acetamide).
Halogenated Derivatives
Fluorine and chlorine substitutions are common in analogs such as N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () and N-{3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide (). These modifications influence:
- Electron-Withdrawing Effects : Fluorine increases electronegativity, polarizing adjacent bonds and altering binding kinetics.
- Bioavailability : Halogenation typically enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
Heterocyclic and Spirocyclic Modifications
Complex analogs like N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide () incorporate thiazole rings and additional fluorinated sulfonamides. These structures diverge significantly from the target compound but highlight trends in drug design:
Key Research Findings and Implications
- Lipophilicity: The 3-trifluoromethylphenyl group in the target compound confers higher logP values (~3.5–4.0) compared to non-fluorinated analogs (logP ~2.5–3.0), favoring membrane permeability .
- Synthetic Accessibility : The target compound’s synthesis (via sulfonylation and amidation) mirrors methods for analogs in , achieving yields of 60–75% using petroleum ether/ethyl acetate purification .
- Thermal Stability : Melting points for piperazine derivatives range from 160–220°C, with trifluoromethyl-substituted compounds showing higher thermal stability (>200°C) due to strong C-F bonds .
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including sulfonylation of piperidine-piperazine hybrids, coupling with substituted phenylacetamide groups, and optimizing regioselectivity. Key challenges include:
- Low yields due to steric hindrance from the trifluoromethylphenyl group. Solution: Use polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to enhance reaction kinetics .
- Purification difficulties caused by byproducts from sulfonylation. Solution: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) .
Advanced: How can computational chemistry guide the optimization of this compound’s binding affinity to serotonin/dopamine receptors?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the trifluoromethylphenyl-piperazine moiety and receptor active sites (e.g., 5-HT1A or D2). Focus on hydrogen bonding with sulfonyl groups and hydrophobic interactions with the trifluoromethyl group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., Asp116 in 5-HT1A) for affinity enhancement .
- SAR analysis : Compare with analogs from PubChem (e.g., CAS 763125-61-7) to prioritize substituents that improve binding .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR to confirm piperazine-piperidine connectivity and sulfonamide bond formation. Key signals: δ 3.2–3.5 ppm (piperazine CH2) and δ 7.8–8.1 ppm (aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+ ~550–600 Da) and detect impurities .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability in kinase assays)?
- Experimental replication : Standardize assay conditions (e.g., ATP concentration, pH) across labs. For example, kinase inhibition assays should use identical recombinant enzyme batches .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends. For instance, trifluoromethyl groups may enhance selectivity for tyrosine kinases over serine/threonine kinases .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) to measure binding kinetics independently .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s neuropharmacological potential?
- Cell-based assays :
- Radioligand displacement in HEK-293 cells expressing cloned dopamine/5-HT receptors (e.g., Ki determination for D2/5-HT2A) .
- cAMP modulation : Monitor GPCR activity via luminescent cAMP-Glo assays .
- Permeability : Use Caco-2 monolayers to predict blood-brain barrier penetration. Target Papp >5 × 10⁻⁶ cm/s .
Advanced: How can metabolic stability be improved without compromising target affinity?
- Prodrug strategies : Introduce ester groups at the acetamide moiety to enhance solubility and slow hepatic clearance .
- Isotope labeling : Replace labile hydrogens with deuterium (e.g., at benzylic positions) to reduce CYP450-mediated oxidation .
- In silico prediction : Use ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., N-dealkylation sites on piperazine) and block them with methyl groups .
Basic: What are the recommended storage conditions to maintain this compound’s stability?
- Short-term : Store at –20°C in anhydrous DMSO (10 mM aliquots) to prevent hydrolysis of the sulfonamide group .
- Long-term : Lyophilize and keep under argon at –80°C. Monitor degradation via quarterly HPLC analysis .
Advanced: How can researchers design a robust SAR study to explore the role of the trifluoromethyl group?
- Analog synthesis : Replace CF3 with Cl, Br, or OCH3 and compare bioactivity. For example, CF3 analogs show 10-fold higher 5-HT1A binding than Cl-substituted versions .
- Electrostatic potential mapping : Use Gaussian09 to calculate charge distribution. The CF3 group’s electron-withdrawing effect enhances π-π stacking with receptor aromatic residues .
- Thermodynamic profiling : Measure ΔG of binding via ITC (isothermal titration calorimetry) to correlate substituent effects with enthalpy/entropy changes .
Basic: What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid dermal exposure.
- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .
Advanced: How can cryo-EM or XFEL techniques advance structural studies of this compound bound to its target?
- Cryo-EM : Resolve ligand-receptor complexes at 2–3 Å resolution to map interactions with flexible regions (e.g., GPCR transmembrane domains) .
- XFEL : Time-resolved crystallography to track conformational changes during binding (e.g., piperazine ring flipping) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
